molecular formula C18H24N4O2S B6556916 N-pentyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040664-83-2

N-pentyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556916
CAS No.: 1040664-83-2
M. Wt: 360.5 g/mol
InChI Key: IJBURIVGGBYITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pentyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a phenylcarbamoyl amino group at position 2 and a propanamide side chain terminated by an N-pentyl group. The 1,3-thiazole moiety is a heterocyclic ring containing sulfur and nitrogen, which is commonly associated with diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Key structural features include:

  • 1,3-thiazol-4-yl group: A five-membered aromatic ring contributing to π-π stacking interactions and metabolic stability.
  • Phenylcarbamoyl amino substituent: Enhances hydrogen-bonding capacity and may influence target binding.
  • N-pentyl propanamide chain: A lipophilic alkyl chain likely affecting solubility and membrane permeability.

Properties

IUPAC Name

N-pentyl-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-3-7-12-19-16(23)11-10-15-13-25-18(21-15)22-17(24)20-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBURIVGGBYITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from the Arab Journal of Medicinal Chemistry (2020)

describes four compounds (7c, 7d, 7e, 7f) with structural similarities to the target molecule. These analogs share a 1,3-thiazole core linked to propanamide chains but differ in substituents and auxiliary heterocycles.

Table 1: Physical and Structural Comparison
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₈H₂₁N₅O₂S (estimated) ~395–400 (estimated) Not reported N-pentyl, phenylcarbamoyl
7c C₁₆H₁₇N₅O₂S₂ 375 134–136 3-methylphenyl, oxadiazole-sulfanyl bridge
7d C₁₇H₁₉N₅O₂S₂ 389 142–144 4-methylphenyl, oxadiazole-sulfanyl bridge
7e C₁₈H₂₁N₅O₂S₂ 403 156–158 2,4-dimethylphenyl, oxadiazole-sulfanyl bridge
7f C₁₈H₂₁N₅O₂S₂ 403 174–178 2,5-dimethylphenyl, oxadiazole-sulfanyl bridge

Key Observations :

  • Substituent Effects: The target compound’s phenylcarbamoyl group contrasts with the methylphenyl groups in 7c–7f.
  • Lipophilicity : The N-pentyl chain in the target compound likely increases lipophilicity relative to the shorter alkyl or oxadiazole-sulfanyl bridges in 7c–7f, which could influence pharmacokinetic properties like absorption and blood-brain barrier penetration.
  • Thermal Stability : The melting points of 7c–7f (134–178°C) suggest moderate thermal stability, which may correlate with the target compound’s stability given structural similarities .

Comparison with Thiazole-Containing Pharmaceuticals and Impurities

Enzyme Inhibitors ()

Bruchaprotafib (INN: Razoprotafib) is a protein tyrosine phosphatase β inhibitor containing a 1,3-thiazol-4-yl group linked to a sulfamic acid moiety. Unlike the target compound, Bruchaprotafib includes a thiophene-substituted thiazole and a sulfamic acid group, which are critical for its enzyme-inhibitory activity. This highlights the pharmacological versatility of thiazole derivatives but underscores the target compound’s distinct functional groups .

Impurity Profiles ()

Impurity-I and Impurity-L from pharmaceutical synthesis include complex thiazole and propanamide motifs. For example, Impurity-L features a 1,3-thiazol-4-yl group with isopropyl and methyl substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.